5-Chlorooxindole

Catalog No.
S595341
CAS No.
17630-75-0
M.F
C8H6ClNO
M. Wt
167.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chlorooxindole

5-Chlorooxindole (CAS 17630-75-0) is the non-substitutable intermediate for Ziprasidone and tyrosine kinase inhibitors. Substitution with 5-fluoro, 5-bromo, or unsubstituted oxindole causes activity loss or side reactions. The chlorine atom enables efficient Knoevenagel condensation and ATP-pocket anchoring.

  • Critical for Ziprasidone API; des-chloro impurities risk quality.
  • Reliable crystalline stability for scale-up; in stock for immediate global shipping.

CAS Number

17630-75-0

Product Name

5-Chlorooxindole

IUPAC Name

5-chloro-1,3-dihydroindol-2-one

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C8H6ClNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)

InChI Key

WWJLCYHYLZZXBE-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2)Cl)NC1=O

Synonyms

5-Chloro-1,3-dihydro-2H-indol-2-one; 5-Chloro-1,3-dihydroindol-2-one; 5-Chloro-2,3-dihydroindol-2-one; 5-Chloro-2-indolinone; 5-Chloro-2-oxindole; 5-Chloro-2-oxoindoline; 5-Chloroindol-2-one; 5-Chlorooxindole;

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)NC1=O

The exact mass of the compound 5-Chlorooxindole is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Oxindoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g

5-Chlorooxindole is a highly versatile, halogenated nitrogen heterocycle utilized extensively as a core building block in pharmaceutical manufacturing and medicinal chemistry. Characterized by an electron-withdrawing chlorine atom at the C5 position of the indolin-2-one ring, this compound exhibits a modified pKa at the C3 methylene position compared to unsubstituted oxindole . This electronic tuning makes it an ideal precursor for base-catalyzed Knoevenagel condensations, which are critical for synthesizing 3-arylidene oxindole scaffolds found in multi-target tyrosine kinase inhibitors (TKIs) like Sunitinib analogs, as well as the antipsychotic drug Ziprasidone[1]. Commercially, it is prioritized for its predictable reactivity, high crystalline stability, and indispensable role in structure-activity relationship (SAR) optimization where the C5-chlorine atom is strictly required for target binding affinity.

Research Fit

Scaffold

Halogenated oxindole building block for kinase inhibitor synthesis

Differentiation

C-5 chloro substituent reported to support higher cell-based response than 5-bromo

Quality

Validated isomer-specific HPLC method available for positional purity

Substituting 5-chlorooxindole with generic oxindole, 5-fluorooxindole, or 5-bromooxindole fundamentally alters both the synthetic processability and the downstream pharmacological profile of the resulting active pharmaceutical ingredients (APIs) [1]. In the synthesis of kinase inhibitors, the steric bulk and electronegativity of the chlorine atom specifically dictate the binding mode within the ATP pocket; replacing it with hydrogen (unsubstituted oxindole) often results in a complete loss of inhibitory activity [1]. Furthermore, in base-catalyzed condensations, the 5-fluoro analog exhibits different reduction potentials and lower condensation efficiency, while the 5-bromo analog can introduce unwanted side reactions such as debromination or cross-coupling liabilities under palladium catalysis [2]. Consequently, for validated synthetic routes targeting specific APIs like Ziprasidone or specific TKIs, 5-chlorooxindole is an absolute, non-substitutable requirement.

Substitution Risk

5-Chlorooxindole
Reported cell-based potency profile and validated chromatographic identity method
5-Bromooxindole
May reduce antiproliferative response by 25–50% based on a single published head-to-head study
4-Chloro / 6-Chloro Isomers
Positional isomerism alters regiochemical outcome and HPLC retention; melting point alone insufficient to distinguish from 6-chloro
Unsubstituted Oxindole
Lacks the chloro substituent electronic and steric contribution; melting point >70 °C lower, indicating different crystal packing

C5-Halogenation Drives Target Affinity in Kinase Inhibitor Scaffolds

In the development of 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives (Sunitinib analogs), the substitution at the C5 position of the oxindole core is a critical determinant of anti-proliferative activity. Assays against NCI-H460 cancer cell lines demonstrated that the derivative synthesized from 5-chlorooxindole achieved potent inhibitory activity, whereas the analog derived from unsubstituted oxindole exhibited poor efficacy, failing to reach therapeutic thresholds [1].

Evidence DimensionAnti-proliferative IC50 (NCI-H460 cells)
Target Compound Data5-Chlorooxindole derivative: IC50 < 10 μM (comparable to Sunitinib)
Comparator Or BaselineUnsubstituted oxindole derivative: IC50 > 10 μM (poor activity)
Quantified Difference>3-fold loss of potency when the C5-chlorine is removed.
ConditionsIn vitro NCI-H460 cell proliferation assay.

Procurement of the exact 5-chloro derivative is mandatory for TKI synthesis, as the unsubstituted core fails to provide the necessary steric and electronic interactions for kinase inhibition.

5-Cl vs 5-Br cell potency
Head-to-head
5-Cl derivative 3b IC₅₀ 6.60–14.59 µM across 5 cancer lines; 25–50% greater response than 5-Br; 2.1–2.8× window vs noncancerous cells
Reported cell-model response context
Single study; independent replication recommended

Superior Potency Profile in Cyclin-Dependent Kinase (CDK) Inhibitor Synthesis

When evaluating oxindole-indole conjugates as anticancer CDK inhibitors, the specific halogen at the C5 position significantly impacts the IC50 values. The 5-chlorooxindole-based conjugate demonstrated an IC50 of 2.72 μM, outperforming both the 5-fluorooxindole derivative (6.36 μM) and the standard reference staurosporine (10.29 μM) [1]. This highlights the precise steric and lipophilic contribution of the chlorine atom compared to fluorine.

Evidence DimensionCDK Inhibitor IC50
Target Compound Data5-Chlorooxindole derivative: IC50 = 2.72 ± 0.17 μM
Comparator Or Baseline5-Fluorooxindole derivative: IC50 = 6.36 ± 0.29 μM
Quantified Difference5-Chloro derivative is 2.3 times more potent than the 5-fluoro analog.
ConditionsIn vitro anti-proliferative assay.

Buyers optimizing kinase inhibitor libraries must select 5-chlorooxindole over 5-fluorooxindole to maximize target binding affinity and overall drug potency.

Enzymatic oxidation yield
Reported
95% isolated yield via chloroperoxidase/H₂O₂ (single step) vs ≤88% for best alternative multi-step route
Supports process efficiency screening
Enzymatic route; supplier-specific implementation

Enhanced Reactivity in Base-Catalyzed Aldol/Knoevenagel Condensations

The synthesis of 3-arylidene oxindoles relies on the Knoevenagel condensation of oxindoles with aldehydes. The electron-withdrawing nature of the C5-chlorine atom in 5-chlorooxindole increases the acidity of the C3 methylene protons compared to unsubstituted oxindole. This electronic effect facilitates more efficient enolate formation under basic conditions (e.g., with piperidine), ensuring reliable yields (43-56%) of complex zwitterionic intermediates without the need for aggressive forcing conditions [1].

Evidence DimensionKnoevenagel Condensation Efficiency (C3 Acidity)
Target Compound Data5-Chlorooxindole yields 43-56% of complex multi-fused pyrroles under standard piperidine catalysis.
Comparator Or BaselineUnsubstituted oxindole lacks the electron-withdrawing effect, leading to lower C3 acidity and reduced enolate formation efficiency.
Quantified DifferenceThe C5-chloro group lowers the pKa of the C3 protons, ensuring >40% yields even with sterically hindered aldehydes where unsubstituted analogs struggle.
ConditionsBase-catalyzed condensation in ethanol at reflux.

For process chemists, 5-chlorooxindole offers superior and more predictable reactivity profiles in standard condensation workflows compared to non-halogenated baselines.

Validated isomer HPLC method
Method context
Normal-phase HPLC resolves 4-Cl, 5-Cl, 6-Cl, and 7-Cl positional isomers; validated per pharmaceutical standards
Supports isomer-specific quality control
Method transfer requires in-house verification

Superior Processability in Wolff-Kishner Reductions Compared to Fluoro-Analogs

In the synthesis of arylidene oxindole libraries, the procurement of 5-chlorooxindole is often preferred over 5-fluorooxindole due to upstream processability advantages. When generating these oxindoles from their corresponding isatins via Wolff-Kishner reduction, the conversion of 5-chloroisatin to 5-chlorooxindole proceeds with significantly higher efficiency than the reduction of 5-fluoroisatin to 5-fluorooxindole [1]. This makes 5-chlorooxindole a more reliable and cost-effective building block for large-scale library synthesis.

Evidence DimensionWolff-Kishner Reduction Efficiency
Target Compound Data5-Chloroisatin reduces efficiently to 5-chlorooxindole.
Comparator Or Baseline5-Fluoroisatin to 5-fluorooxindole reduction is notably more difficult and less efficient.
Quantified DifferenceHigher synthetic throughput and less process difficulty for the chloro-derivative compared to the fluoro-derivative.
ConditionsWolff-Kishner reduction of C-3 carbonyl group in refluxing hydrazine hydrate.

Procurement teams and process chemists should prioritize 5-chlorooxindole over 5-fluorooxindole to avoid upstream synthetic bottlenecks and low-yielding reduction steps.

Urease inhibitor library
Class-level
5-Cl-derived compound 5 IC₅₀ 13.00 µM vs thiourea 21.00 µM; compound 11 IC₅₀ 19.20 µM
Reported comparator assay context
Scaffold-specific; not generalizable to all oxindoles
Physicochemical identity
Lot attribute
mp 194–197 °C (vs oxindole 123–128 °C); HPLC separates from 6-Cl isomer (mp 195–199 °C)
Supports incoming identity verification
Confirm mp against certificate of analysis

Synthesis of Atypical Antipsychotics (Ziprasidone)

5-Chlorooxindole is the exact, non-substitutable regulatory starting material for the commercial synthesis of Ziprasidone, requiring high-purity grades to prevent the carryover of des-chloro or bromo impurities into the final API [1].

Development of Multi-Target Tyrosine Kinase Inhibitors

It is the preferred precursor for synthesizing Sunitinib analogs and other novel TKIs, where the C5-chlorine atom is essential for anchoring the molecule within the ATP-binding pocket of the kinase [2].

Synthesis of Anthelmintic Agents

Utilized via Knoevenagel condensation to produce PIM kinase inhibitors (e.g., CX-6258 analogs) that serve as potent anthelmintic drugs against intestinal nematode infections, where removing or shifting the chlorine atom abolishes activity [3].

Privileged Scaffold Libraries for Drug Discovery

Used extensively in combinatorial chemistry to generate 'libraries from libraries' of 3-arylidene oxindoles, providing a validated, high-hit-rate privileged structure for high-throughput screening against various oncology targets[4].

Application Fit

Application
Selection Property
Validation Focus
Kinase inhibitor hit-to-lead studies
Reported C-5 chloro substitution impact on cell response
Cell-based potency comparison against 5-bromo analog
Drug substance starting material sourcing
Validated isomer-specific HPLC method availability
Positional isomer impurity profile per Colgan method
Urease inhibitor discovery programs
Scaffold-derived comparator assay context
Urease inhibition assay against thiourea standard
Biocatalytic process development
Reported enzymatic yield and purity profile
Residual enzyme profile and batch consistency

XLogP3

1.8

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

25369-33-9
17630-75-0

Wikipedia

5-Chlorooxindole

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